6-Methoxy-5-(trifluoromethyl)nicotinonitrile
Overview
Description
6-Methoxy-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.14 . It is a colorless to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F3N2O/c1-14-7-6 (8 (9,10)11)2-5 (3-12)4-13-7/h2,4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid . It has a molecular weight of 202.14 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research on nicotinonitrile derivatives has shown potential in the synthesis of compounds with significant antiprotozoal activity. A study by Ismail et al. (2003) demonstrated the synthesis of various diamidines from nicotinonitrile derivatives, which exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. This suggests potential applications in the development of new antiprotozoal drugs (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Organic Synthesis
Nicotinonitriles serve as key intermediates in the synthesis of various organic compounds. Abdel-Aziz (2007) explored the Lewis acid-promoted substitution of 2-methoxy-3-cyanopyridines by organo cuprates, leading to the facile preparation of nicotinamide and nicotinic acid derivatives. This work highlights the versatility of nicotinonitrile derivatives in organic synthesis, offering pathways to a wide range of biologically relevant compounds (Abdel-Aziz, 2007).
Photovoltaic Applications
In the field of renewable energy, nicotinonitrile derivatives have shown promise in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a nicotinonitrile derivative that, when used as a co-sensitizer dye in DSSCs, significantly improved the device's efficiency. This suggests the potential of such compounds in enhancing the spectral coverage and overall performance of photovoltaic devices (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).
Luminescent Materials
The synthesis and characterization of nicotinonitrile derivatives have also been explored for applications in luminescent materials. Ahipa et al. (2014) reported on a new nicotinonitrile derivative with potential as a blue light-emitting material, highlighting its good absorption and fluorescence properties. This opens up possibilities for its use in optoelectronic devices and light-emitting diodes (LEDs) (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODEHOSNLUKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470605 | |
Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887707-29-1 | |
Record name | 6-METHOXY-5-(TRIFLUOROMETHYL)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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